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Compound of Interest

Compound Name: 5-Isobutylimidazolidine-2,4-dione

Cat. No.: B3021835

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the
Hydantoin Scaffold

The hydantoin motif, a five-membered heterocyclic ring, stands as a cornerstone in medicinal
chemistry. Its prevalence in a range of clinically significant drugs underscores its role as a
"privileged scaffold" — a molecular framework that demonstrates binding affinity for diverse
biological targets. From the anticonvulsant phenytoin to the anticancer agent enzalutamide, the
hydantoin core provides a versatile platform for the design of novel therapeutics.[1] This guide
delves into the specifics of a particular derivative, 5-isobutylhydantoin, offering a
comprehensive exploration of its chemical architecture and synthetic pathways. Understanding
the nuances of this molecule is pertinent for researchers engaged in the discovery and
development of new chemical entities, particularly those targeting pathways where the isobutyl
moiety can confer advantageous pharmacological properties.

Part 1: Elucidating the Chemical Structure of 5-
Isobutylhydantoin

Systematic Name: 5-(2-methylpropyl)imidazolidine-2,4-dione CAS Number: 67337-73-9
Molecular Formula: C7H12N202 Molecular Weight: 156.18 g/mol
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The chemical structure of 5-isobutylhydantoin is characterized by a central imidazolidine-2,4-
dione ring. This core is substituted at the C5 position with an isobutyl group. The isobutyl
group, with its branched alkyl nature, can play a significant role in the molecule's interaction
with biological targets, influencing factors such as binding affinity, selectivity, and metabolic
stability.

Structural Features:

o Hydantoin Core: A five-membered ring containing two nitrogen atoms at positions 1 and 3,
and two carbonyl groups at positions 2 and 4. This core possesses both hydrogen bond
donor (N-H groups) and acceptor (C=0 groups) capabilities, which are crucial for molecular
recognition.

o C5-Substitution: The isobutyl group at the fifth carbon atom is a key feature. The
stereochemistry at this position can be a critical determinant of biological activity, and
synthetic methods may yield racemic or enantiomerically enriched products.

o Physicochemical Properties: The presence of the polar hydantoin ring and the nonpolar
isobutyl side chain imparts an amphiphilic character to the molecule, influencing its solubility
and membrane permeability.

While specific experimental spectroscopic data for 5-isobutylhydantoin is not readily available
in the public domain, its spectral characteristics can be predicted based on the analysis of
closely related analogs and general principles of spectroscopy.

Expected Spectroscopic Characteristics:
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Spectroscopic Method Expected Features

Signals corresponding to the N-H protons of the

hydantoin ring, a multiplet for the methine proton
1H NMR of the isobutyl group, a doublet for the methyl

protons of the isobutyl group, and signals for the

methylene protons adjacent to the chiral center.

Resonances for the two carbonyl carbons in the
hydantoin ring, the C5 carbon bearing the

13C NMR _ _
isobutyl group, and the carbons of the isobutyl

side chain.

Characteristic absorption bands for N-H
stretching (around 3200 cm~1), C=0 stretching

IR Spectroscopy of the carbonyl groups (typically in the range of
1700-1780 cm™1), and C-H stretching of the
alkyl group.

A molecular ion peak corresponding to the

molecular weight of the compound (156.18
Mass Spectrometry g/mol ), along with fragmentation patterns

characteristic of the loss of the isobutyl side

chain or portions of the hydantoin ring.

Part 2: Strategic Synthesis of 5-Isobutylhydantoin

The synthesis of 5-substituted hydantoins is a well-established area of organic chemistry, with
the Bucherer-Bergs reaction being a prominent and versatile method. This multicomponent
reaction offers a direct and efficient route to a wide array of hydantoin derivatives from simple
starting materials.

The Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs reaction involves the condensation of a carbonyl compound (an aldehyde
or a ketone) with an alkali metal cyanide (e.g., potassium cyanide) and ammonium carbonate.
The reaction proceeds through the formation of an aminonitrile intermediate, which then
cyclizes to form the hydantoin ring.
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The logical flow of this synthetic strategy is depicted in the following diagram:
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Click to download full resolution via product page

Caption: The Bucherer-Bergs reaction pathway for 5-isobutylhydantoin synthesis.

Experimental Protocol: Bucherer-Bergs Synthesis of 5-
Isobutylhydantoin

The following protocol is a representative procedure for the synthesis of 5-isobutylhydantoin,
adapted from established methods for similar 5-substituted hydantoins.

Materials:

Isovaleraldehyde (3-Methylbutanal)

Potassium Cyanide (KCN)

Ammonium Carbonate ((NH4)2CO3)

Ethanol

Water
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e Hydrochloric Acid (HCI)

Procedure:

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve ammonium carbonate in water. To this solution, add a solution of potassium
cyanide in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a
well-ventilated fume hood.

» Addition of Aldehyde: Add ethanol to the flask, followed by the dropwise addition of
isovaleraldehyde with vigorous stirring.

» Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for
several hours. The progress of the reaction can be monitored by thin-layer chromatography
(TLC).

o Work-up: After completion of the reaction, cool the mixture to room temperature. Carefully
acidify the mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a
fume hood to precipitate the crude product. Caution: Acidification of a cyanide-containing
solution will generate toxic hydrogen cyanide gas.

 Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with
cold water. The crude 5-isobutylhydantoin can be further purified by recrystallization from a
suitable solvent system, such as an ethanol-water mixture, to yield the pure product.

Key Experimental Considerations:

o Stoichiometry: The molar ratios of the reactants are crucial for optimizing the yield and
minimizing side reactions. Typically, a slight excess of cyanide and ammonium carbonate is
used.

o Solvent System: A mixture of ethanol and water is commonly employed to ensure the
solubility of both the organic aldehyde and the inorganic salts.

o Temperature and Reaction Time: The reaction is typically conducted at elevated
temperatures to drive the reaction to completion. The optimal reaction time will vary
depending on the specific substrate and conditions.
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o Safety: The use of potassium cyanide and the potential generation of hydrogen cyanide gas
necessitate strict adherence to safety protocols, including the use of personal protective
equipment and a well-ventilated fume hood.

Part 3: Applications in Drug Development and
Future Perspectives

The hydantoin scaffold is a well-established pharmacophore, and its derivatives have been
explored for a wide range of therapeutic applications. While specific biological activity data for
5-isobutylhydantoin is not extensively documented in publicly available literature, its structural
relationship to the amino acid leucine provides a strong rationale for its potential utility in drug
discovery.

Potential Therapeutic Areas:

e Anticancer Activity: Many hydantoin derivatives have demonstrated potent anticancer
properties. The isobutyl group, being a key feature of the amino acid leucine, could facilitate
interactions with biological targets involved in cancer cell metabolism and signaling, such as
amino acid transporters or enzymes that recognize leucine. A study on novel 3-(4-substituted
benzyl)-5-isopropyl-5-phenylhydantoin derivatives has shown significant anti-tumor potential
in human colon cancer cell lines, highlighting the importance of the alkyl substituent at the
C5 position.[2]

o Antimicrobial Agents: The hydantoin ring is present in some antimicrobial agents. The
lipophilic isobutyl group could enhance the ability of the molecule to penetrate microbial cell
membranes, potentially leading to antimicrobial activity.

* Neurological Disorders: Given the prevalence of hydantoins in anticonvulsant drugs, 5-
isobutylhydantoin could be investigated for its potential activity on ion channels or receptors
in the central nervous system.

The synthesis of a library of 5-isobutylhydantoin analogs with modifications at the N1 and N3
positions would be a logical next step in exploring its structure-activity relationship (SAR). Such
studies, coupled with in silico modeling and in vitro biological screening, could unveil novel
therapeutic applications for this versatile molecule.
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Conclusion

5-1sobutylhydantoin represents a synthetically accessible and medicinally relevant molecule. Its
structure, featuring the privileged hydantoin scaffold and a leucine-like isobutyl side chain,
makes it an attractive candidate for further investigation in drug discovery programs. The robust
and scalable Bucherer-Bergs reaction provides a reliable method for its synthesis, enabling the
generation of sufficient quantities for biological evaluation. As the demand for novel
therapeutics continues to grow, the exploration of underexplored chemical space, including
derivatives of established pharmacophores like 5-isobutylhydantoin, will be crucial in the quest
for new and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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